Aurein 1.1 -

Aurein 1.1

Catalog Number: EVT-15271554
CAS Number:
Molecular Formula: C68H116N16O18
Molecular Weight: 1445.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aurein 1.1 is an antimicrobial peptide derived from the skin secretions of the Australian frog species Litoria aurea. This peptide is part of a larger family known as Aurein peptides, which are recognized for their potent antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Aurein 1.1 consists of 13 amino acids and is characterized by its amphipathic nature, which enables it to interact effectively with lipid membranes.

Source

The primary source of Aurein 1.1 is the skin of Litoria aurea, a species of frog native to Australia. These amphibians produce a range of antimicrobial peptides as a defense mechanism against microbial infections, making them a valuable source for discovering new therapeutic agents .

Classification

Aurein 1.1 falls under the category of antimicrobial peptides (AMPs), which are classified based on their origin, structure, and biological activity. AMPs can be derived from various organisms, including mammals, amphibians, insects, and plants. They are further classified according to their structural characteristics into families such as defensins, thionins, and Aureins .

Synthesis Analysis

Methods

The synthesis of Aurein 1.1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Each subsequent amino acid is added in a stepwise manner, with protection groups removed as necessary.
    • The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its sequence and purity .
Molecular Structure Analysis

Structure

Aurein 1.1 has an amphipathic structure, which is crucial for its function as an antimicrobial agent. The peptide's sequence contributes to its ability to disrupt microbial membranes.

Data

  • Molecular Formula: C₆₅H₈₉N₁₃O₁₃S
  • Molecular Weight: Approximately 1,280 Da
  • Amino Acid Sequence: The specific sequence includes hydrophobic and charged residues that facilitate membrane interaction.
Chemical Reactions Analysis

Reactions

Aurein 1.1 primarily interacts with microbial membranes through electrostatic interactions and hydrophobic effects. This interaction leads to membrane disruption, which is the mechanism behind its antimicrobial activity.

Technical Details

  • Membrane Disruption: Aurein 1.1 binds to negatively charged lipid bilayers, causing structural changes that result in pore formation or complete membrane lysis.
  • Concentration Dependency: The effectiveness of Aurein 1.1 varies with concentration; it exhibits potent activity at low micromolar concentrations against various bacterial strains .
Mechanism of Action

Process

The mechanism by which Aurein 1.1 exerts its antimicrobial effects involves several steps:

  1. Membrane Association: The peptide preferentially associates with bacterial membranes due to its amphipathic nature.
  2. Membrane Disruption: Upon binding, it induces curvature and destabilization of the lipid bilayer, leading to pore formation or lysis.
  3. Cell Death: This disruption ultimately results in cell death due to loss of membrane integrity and essential cellular contents .

Data

Studies have shown that Aurein 1.1 can effectively kill both Gram-positive and Gram-negative bacteria at concentrations ranging from 0.5 to 16 mg/L .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aurein 1.1 is typically found as a white powder when synthesized.
  • Solubility: It is soluble in water and other polar solvents, which enhances its bioavailability.

Chemical Properties

  • Stability: The peptide demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Activity Spectrum: Aurein 1.1 shows broad-spectrum antimicrobial activity against various pathogens, including resistant strains .
Applications

Scientific Uses

Aurein 1.1 has several potential applications in scientific research and medicine:

  • Antimicrobial Agent: It can be developed into new antibacterial treatments, especially in an era where antibiotic resistance is a growing concern.
  • Cancer Research: Preliminary studies suggest that Aurein peptides may have anti-cancer properties due to their ability to selectively target cancer cell membranes without harming normal cells .
  • Drug Delivery Systems: The ability of Aurein peptides to enhance membrane permeability makes them suitable candidates for drug delivery applications, particularly for therapeutic proteins .
Mechanisms of Antimicrobial Action

Membrane Disruption via Carpet Model in Prokaryotic Systems

Aurein 1.1 exerts its antimicrobial activity primarily through the carpet model of membrane disruption. This mechanism involves the peptide accumulating parallel to the bacterial membrane surface, where its amphipathic α-helical structure facilitates electrostatic and hydrophobic interactions. Upon reaching a threshold concentration, Aurein 1.1 induces membrane micellization, leading to bilayer disintegration without traversing the membrane core. Solid-state NMR studies confirm that Aurein 1.1 reduces lipid acyl chain order parameters in Escherichia coli and Bacillus subtilis membranes, consistent with carpet-like disruption [1] [2]. Electrophysiological analyses further demonstrate that Aurein 1.1 generates erratic current fluctuations in lipid bilayers, distinct from barrel-stave or toroidal pores, indicating transient membrane defects characteristic of carpet activity [8]. The peptide’s short length (13 residues) and interfacial localization, as revealed by Fourier-transform infrared (FTIR) spectroscopy, support its inability to form stable transmembrane pores [3] [5].

Table 1: Key Biophysical Evidence for Aurein 1.1's Carpet Mechanism

TechniqueObservationImplication
Solid-state ²H NMRDecreased lipid acyl chain order parameters in bacterial membranesMembrane fluidization and disruption
ElectrophysiologyErratic current fluctuations in DPhPC/POPG bilayersTransient defects without defined pores
FTIR SpectroscopyPeptide located at polar/apolar interface of bilayersSurface accumulation preceding disintegration
DSCSuppression of lipid pretransition; reduced transition cooperativityLoss of membrane integrity

Role of Electrostatic Interactions with Anionic Phospholipid Components

The initial binding of Aurein 1.1 to bacterial membranes is driven by electrostatic complementarity between its cationic residues (+2 net charge) and anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin. Differential scanning calorimetry (DSC) studies reveal that Aurein 1.1 perturbs anionic dimyristoylphosphatidylglycerol (DMPG) bilayers more intensely than zwitterionic dimyristoylphosphatidylcholine (DMPC) bilayers, as evidenced by greater reductions in phase transition temperature (ΔT = −3.5°C) and enthalpy (ΔH = −50%) [3]. This preferential interaction arises from the charge density gradient near the membrane surface, which attracts the peptide’s lysine residues. FTIR spectroscopy confirms that Aurein 1.1 undergoes conformational changes in anionic environments, folding into an amphipathic α-helix with hydrophobic residues oriented toward lipid tails and cationic residues facing phospholipid headgroups [3] [5]. This dual-polarity binding enables deep insertion into the interfacial region, where it displaces lipid-bound water molecules and compromises membrane integrity.

Perturbation Dynamics in Gram-Positive vs. Gram-Negative Bacterial Membranes

Aurein 1.1 exhibits differential efficacy against Gram-positive and Gram-negative bacteria due to structural variations in their envelopes:

  • Gram-positive bacteria: Higher susceptibility (e.g., MIC = 15–30 μg/mL for Staphylococcus aureus) arises from direct peptide access to the plasma membrane. However, teichoic and lipoteichoic acids in the peptidoglycan layer sequester Aurein 1.1, reducing its effective concentration at the membrane interface. Solid-state NMR shows that peptide-induced lipid disordering occurs only at higher concentrations in Bacillus subtilis (Gram-positive) compared to Escherichia coli (Gram-negative) [1] [2].
  • Gram-negative bacteria: The outer membrane partially restricts peptide access, necessitating higher MICs (e.g., 60–120 μg/mL for E. coli). Nevertheless, Aurein 1.1 exploits defects in lipopolysaccharide (LPS)-stabilized regions to reach the inner membrane. Once bound, it fluidizes acyl chains more readily than in Gram-positive membranes due to the absence of anionic polymer barriers [1] [6].

Table 2: Membrane Perturbation Dynamics Across Bacterial Types

Bacterial ClassRepresentative SpeciesMIC (μg/mL)Key Membrane FeaturesPerturbation Mechanism
Gram-positiveStaphylococcus aureus15–30Thick peptidoglycan; teichoic acidsPeptide sequestration; higher conc. for membrane disordering
Gram-positiveBacillus subtilis30Negatively charged cell wall polymersDelayed lipid disordering
Gram-negativeEscherichia coli60–120Asymmetric outer membrane; inner phospholipidsDirect fluidization of inner membrane
Gram-negativePseudomonas aeruginosa120Dense LPS layerLimited initial access; targets membrane defects

Synergistic Effects with Co-Secreted Amphibian Peptides (e.g., Caerin 1.1)

Aurein 1.1 exhibits additive antimicrobial effects when combined with Caerin 1.1, a related peptide from Australian tree frogs. Against methicillin-resistant Staphylococcus aureus (MRSA), this combination reduces MIC values by 4-fold compared to either peptide alone. The synergy arises from complementary mechanisms:

  • Aurein 1.1 disrupts membrane integrity via carpet model, increasing permeability.
  • Caerin 1.1 penetrates deeper into the hydrophobic core, forming toroidal pores and amplifying membrane leakage [1] [6].Electrophysiological recordings reveal that Caerin 1.1 induces toroidal-pore currents (multi-level fluctuations), while Aurein 1.1 generates carpet-type disruptions in the same bilayers. When applied together, their combined activity accelerates bilayer collapse, as Caerin 1.1’s pore-forming ability facilitates Aurein 1.1’s deeper insertion [8]. This mechanistic complementarity extends to other pathogens like Acinetobacter baumannii, where the peptide mixture enhances membrane fluidization and permeabilization efficiency by 70% compared to individual treatments [6].

Table 3: Synergistic Interactions Between Aurein 1.1 and Caerin 1.1

PathogenMIC (μg/mL) Aurein 1.1 AloneMIC (μg/mL) Caerin 1.1 AloneMIC (μg/mL) CombinationEffect Type
MRSA153.753.7 (Aurein) + 0.9 (Caerin)Additive
Acinetobacter baumannii157.57.5 (Aurein) + 1.9 (Caerin)Additive
Escherichia coli603030 (Aurein) + 15 (Caerin)Additive

Properties

Product Name

Aurein 1.1

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C68H116N16O18

Molecular Weight

1445.7 g/mol

InChI

InChI=1S/C68H116N16O18/c1-12-37(7)53(57(72)91)81-65(99)49(35-85)80-60(94)45(27-28-51(87)88)75-58(92)41(11)73-66(100)54(38(8)13-2)82-61(95)44(26-20-22-30-70)76-59(93)43(25-19-21-29-69)77-67(101)55(39(9)14-3)84-68(102)56(40(10)15-4)83-64(98)48(33-52(89)90)79-63(97)47(32-42-23-17-16-18-24-42)78-62(96)46(31-36(5)6)74-50(86)34-71/h16-18,23-24,36-41,43-49,53-56,85H,12-15,19-22,25-35,69-71H2,1-11H3,(H2,72,91)(H,73,100)(H,74,86)(H,75,92)(H,76,93)(H,77,101)(H,78,96)(H,79,97)(H,80,94)(H,81,99)(H,82,95)(H,83,98)(H,84,102)(H,87,88)(H,89,90)/t37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-,56-/m0/s1

InChI Key

ZDNJRZFLCQAKNN-KCXQPHGNSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

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